molecular formula C18H35ClN2O6S B1675471 Lincomycin hydrochloride CAS No. 859-18-7

Lincomycin hydrochloride

Cat. No.: B1675471
CAS No.: 859-18-7
M. Wt: 443.0 g/mol
InChI Key: POUMFISTNHIPTI-DKEHCADZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lincomycin hydrochloride is an antibiotic used to study the inhibition of protein synthesis, bacterial antibiotic resistance, and protein and surfactant binding . It is produced by Streptomyces lincolnensis var. lincolnensis and has been used in the treatment of Staphylococcal, Streptococcal, and Bacteroides fragilis infections . It is a narrow-spectrum antibiotic effective against Gram-positive bacteria, and protozoa . It is effective against Staphylococcus, Streptococcus, and Bacterioides .


Synthesis Analysis

Lincomycin was isolated as a secondary metabolite from the fermentation broth of Streptomyces lincolnensis . It was chemically transformed to a useful oral antibiotic, clindamycin (CLDM) . Chemical modifications of Lincomycin have been investigated, focused on the C-6 (N-1′ and C-4′) and C-7 positions .


Molecular Structure Analysis

Crystals of this compound are orthorhombic, space group P2(1)2(1)2, with the cell dimensions a=18.5294(3) Angstroms, b=20.5980(4) Angstroms, c=6.17380(10) Angstroms, V=2356.35(7) Angstroms3 . The structure was solved using X-ray diffraction data .


Chemical Reactions Analysis

Chemical studies on Lincomycin have been conducted, including the investigation of the structure of Lincomycin . The effect of sulfur-containing amino acids on the biosynthesis of Lincomycin has also been studied .


Physical and Chemical Properties Analysis

This compound is a white or practically white, crystalline powder and is odorless or has a faint odor . Its solutions are acid and are dextrorotatory . This compound is freely soluble in water; soluble in dimethylformamide and very slightly soluble in acetone .

Scientific Research Applications

Clindamycin: A Derivative with Broad Applications

Clindamycin, a derivative of Lincomycin, has been a subject of scientific research due to its efficacy in treating anaerobic infections. It inhibits protein synthesis by acting on the 50S ribosomal subunits of bacteria. Despite the availability of newer antibiotics, Clindamycin remains a well-tested choice for anaerobic infections, demonstrating the enduring value of the Lincomycin class of antibiotics in medical research and treatment protocols (Dhawan & Thadepalli, 1982).

Broader Antimicrobial Spectrum

Further research on Clindamycin highlights its broad spectrum of antimicrobial activity, which includes effectiveness against gram-positive aerobes/anaerobes, gram-negative anaerobes, select protozoa, and fungi. This versatility underlines the potential for Lincomycin hydrochloride derivatives in addressing a wide range of infections. The challenge of resistance, however, is significant and necessitates ongoing research to ensure the continued utility of these compounds (Guay, 2007).

Application in Malaria Treatment

An interesting application of Lincomycin derivatives is in the treatment of malaria. Macrolides and lincosamides, due to their similar mechanisms of action, represent an alternative in malaria therapy, particularly for children and pregnant women. These compounds, including Azithromycin and Clindamycin, offer effective and well-tolerated treatment options in combination with quinine for uncomplicated malaria, showcasing the potential for this compound derivatives in parasitic disease management (Gaillard et al., 2016).

Mechanism of Action

Target of Action

Lincomycin hydrochloride is an antibiotic that primarily targets Gram-positive cocci and bacilli as well as Gram-negative cocci and some other organisms such as Haemophilus spp . It is also effective against anaerobic bacteria . The primary target of lincomycin is the 50S bacterial ribosomal subunit .

Mode of Action

This compound functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA to interact with the 23S rRNA of the 50S bacterial ribosomal subunit . It inhibits bacterial protein synthesis by forming cross-links within the peptidyl transferase loop region of the 23S rRNA . This interaction prevents peptide bond formation and translocation during protein synthesis .

Biochemical Pathways

The biosynthesis of lincomycin involves key genes in the lincomycin A biosynthesis pathway . The structure of lincomycin A consists of the unusual eight-carbon thiosugar core methyllincosamide (MTL) decorated with a pendent N-methylprolinyl moiety . The biosynthesis of lincomycin and related compounds and its genetic control are briefly discussed .

Pharmacokinetics

This compound exhibits a two-compartment open model with a high distribution rate constant . Intramuscular administration of a single dose of 600 mg of Lincomycin produces average peak serum levels of 11.6 μg/mL at 60 min, and maintains therapeutic levels for 17 h to 20 h, for most susceptible gram-positive organisms . The biological half-life after IM or IV administration is 5.4 ± 1.0 h . The serum half-life of lincomycin may be prolonged in patients with severe impairment of renal function, compared to patients with normal renal function . In patients with abnormal hepatic function, serum half-life may be twofold longer than in patients with normal hepatic function . Tissue level studies indicate that bile is an important route of excretion .

Result of Action

The result of this compound’s action is the inhibition of protein synthesis in susceptible bacteria, leading to their death . It is indicated for the treatment of serious bacterial infections by susceptible strains of streptococci, pneumococci, and staphylococci in patients who are allergic to penicillins or for situations in which a penicillin is deemed inappropriate .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the concentration of lincomycin B, a by-product, was reduced to 0.8%, which was 82.2% lower than that in the un-optimized medium . This suggests that the environment, such as the medium in which the antibiotic is produced, can influence the action, efficacy, and stability of this compound .

Safety and Hazards

Lincomycin should be used with caution due to its association with severe cutaneous hypersensitivity reactions such as Stevens-Johnson syndrome, toxic epidermal necrolysis, erythema multiforme, and acute generalized exanthematous pustulosis, and its potential to precipitate Clostridium difficile associated diarrhea (CDAD), which may lead to fatal colitis . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Clinical use of lincomycin has largely been superseded by its semisynthetic derivative clindamycin due to its higher efficacy and a wider range of susceptible organisms, though lincomycin remains in use . It is typically reserved for use in cases of penicillin allergy or where penicillin is inappropriate . It is indicated for the treatment of serious bacterial infections by susceptible strains of streptococci, pneumococci, and staphylococci .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Lincomycin hydrochloride involves the conversion of 6,8-dideoxy-6-[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]-1-thio-D-erythro-alpha-D-galacto-octopyranoside to Lincomycin followed by the conversion of Lincomycin to Lincomycin hydrochloride.", "Starting Materials": [ "6,8-dideoxy-6-[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]-1-thio-D-erythro-alpha-D-galacto-octopyranoside", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Water" ], "Reaction": [ "The first step involves the reduction of 6,8-dideoxy-6-[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]-1-thio-D-erythro-alpha-D-galacto-octopyranoside to Lincomycin using sodium hydroxide and methanol.", "The Lincomycin obtained in the first step is then reacted with hydrochloric acid in methanol to obtain Lincomycin hydrochloride.", "The Lincomycin hydrochloride obtained is then purified using ethyl acetate and water." ] }

CAS No.

859-18-7

Molecular Formula

C18H35ClN2O6S

Molecular Weight

443.0 g/mol

IUPAC Name

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9-,10-,11+,12-,13+,14+,15-,16-,18-;/m1./s1

InChI Key

POUMFISTNHIPTI-DKEHCADZSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Appearance

Solid powder

Color/Form

Amorphous solid

melting_point

187-190

859-18-7
7179-49-9

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

154-21-2 (Parent)

shelf_life

>3 years if stored properly

solubility

>66.5 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Epilincomycin
Hemihydrate Lincomycin Monohydrochloride
Lincocin
Lincolnensin
Lincomycin
Lincomycin A
Lincomycin Hydrochloride
Lincomycin Monohydrochloride
Lincomycin Monohydrochloride, (2S-cis)-Isomer
Lincomycin Monohydrochloride, (L-threo)-Isomer
Lincomycin Monohydrochloride, Hemihydrate
Lincomycin, (2S-cis)-Isomer
Lincomycin, (L-threo)-Isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lincomycin hydrochloride
Reactant of Route 2
Lincomycin hydrochloride
Reactant of Route 3
Lincomycin hydrochloride
Reactant of Route 4
Lincomycin hydrochloride
Reactant of Route 5
Lincomycin hydrochloride
Reactant of Route 6
Lincomycin hydrochloride
Customer
Q & A

Q1: How does lincomycin hydrochloride exert its antibacterial effect?

A1: this compound is a lincosamide antibiotic that acts by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. [] This binding interferes with peptide bond formation and inhibits bacterial protein synthesis. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C18H34N2O6S · HCl, and its molecular weight is 461.05 g/mol. []

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Several spectroscopic techniques can be employed for characterizing this compound, including:

  • Fourier transform infrared (FTIR) spectroscopy: This technique helps identify different crystal forms of this compound based on their unique vibrational modes. []
  • Raman spectroscopy: Similar to FTIR, Raman spectroscopy provides complementary information about molecular vibrations and can differentiate between this compound polymorphs. []

Q4: Is this compound stable in commonly used intravenous solutions?

A4: Yes, this compound exhibits good chemical stability in intravenous solutions such as sodium lactate (Hartmann's solution), 0.9% sodium chloride solution, 5% glucose solution, and 10% glucose solution. Studies have shown less than 5% degradation over 31 days at room temperature (25°C). []

Q5: How does pH affect the stability of this compound?

A5: The stability of this compound is pH-dependent. It demonstrates the highest stability around pH 4 and degrades rapidly at pH 2. [] This information is crucial for developing stable formulations.

Q6: Can this compound be incorporated into different formulations?

A6: this compound is versatile and can be formulated into various dosage forms, including injections, eye drops, creams, gels, and oral solutions. [, , , , , , ] Researchers have explored incorporating this compound into glycerol paint for topical applications [] and thermosensitive eye gels for improved ocular drug delivery. []

Q7: What analytical methods are commonly used to determine this compound concentration?

A7: Several analytical methods are employed to quantify this compound in various matrices, including:

  • High-performance liquid chromatography (HPLC): HPLC is a versatile technique used to determine this compound content in various formulations like injections, eye drops, and nasal drops. Different HPLC methods with varying mobile phases and detection wavelengths have been developed to achieve optimal separation and quantification. [, , , , , , ]
  • Reverse Flow Injection Chemiluminescence: This highly sensitive method relies on the enhanced chemiluminescence of the Luminol-KIO4 system in the presence of this compound. []

Q8: Are there methods for simultaneous determination of this compound and other drugs in combined formulations?

A8: Yes, HPLC methods have been developed for the simultaneous determination of this compound and other drugs in combined formulations. For instance, researchers have established methods for quantifying this compound alongside miconazole nitrate [] and ribavirin [] in their respective combined preparations. This enables efficient quality control of multi-drug formulations.

Q9: What is the pharmacokinetic profile of this compound in swine?

A9: In swine, this compound is rapidly absorbed and eliminated after intramuscular administration. Its elimination half-life (t1/2β) is approximately 3.38 hours. [] The drug exhibits good tissue penetration, with the kidney being the target tissue, followed by the liver, injection site, muscle, and fat. []

Q10: What types of infections is this compound effective against?

A10: this compound is effective against a range of Gram-positive bacteria, particularly those causing skin and soft tissue infections. It is also used in treating infections caused by susceptible anaerobic bacteria. [, , ]

Q11: What is the mechanism of bacterial resistance to this compound?

A11: Bacterial resistance to this compound can occur through several mechanisms, including:

  • Target site modification: Mutations in the 23S rRNA can reduce the binding affinity of lincomycin, leading to resistance. []
  • Enzymatic inactivation: Some bacteria can produce enzymes that inactivate lincomycin, rendering it ineffective. []
  • Efflux pumps: Certain bacteria possess efflux pumps that actively remove lincomycin from the cell, decreasing its intracellular concentration. []

Q12: Is there cross-resistance between this compound and other antibiotics?

A12: Yes, cross-resistance exists between this compound and clindamycin hydrochloride, another lincosamide antibiotic. This is because both drugs share a similar mechanism of action and target site. [, ] Resistance to one drug often confers resistance to the other.

Q13: What are the potential adverse effects of this compound?

A13: While generally considered safe, this compound may cause some adverse effects, including gastrointestinal disturbances like diarrhea, nausea, and vomiting. In rare cases, it can also lead to more serious side effects. [, ]

Q14: Are there strategies to improve the delivery of this compound to specific targets?

A14: Researchers are exploring innovative drug delivery systems to enhance the efficacy and target specificity of this compound. This includes incorporating the drug into thermosensitive eye gels for sustained ocular delivery [] and developing this compound-loaded β-cyclodextrin complexes to enhance solubility and bioavailability. []

Q15: What are some ongoing research areas related to this compound?

A15: Current research focuses on:

  • Understanding the molecular mechanisms of lincomycin resistance and exploring strategies to combat it. []
  • Developing novel drug delivery systems to improve this compound's efficacy, target specificity, and minimize side effects. [, ]
  • Investigating the potential use of this compound in combination therapy with other antimicrobials. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.